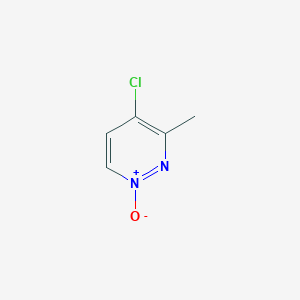

4-Chloro-3-methylpyridazine 1-oxide

Description

Historical Context and Significance of Pyridazine (B1198779) N-Oxides as Heterocyclic Scaffolds

The study of heteroaromatic N-oxides began with the first reported synthesis of pyridine (B92270) N-oxide by Jakob Meisenheimer in 1926, who utilized peroxybenzoic acid for the oxidation of pyridine. wikipedia.org This discovery opened a new chapter in heterocyclic chemistry, demonstrating that the introduction of an N-oxide functionality significantly alters the electronic properties and reactivity of the parent heterocycle.

Pyridazine N-oxides, as part of the broader family of diazine N-oxides, have since emerged as highly valuable scaffolds in organic synthesis. The presence of the N-oxide group in the pyridazine ring enhances its utility in several ways. It can act as an internal oxidizing agent, participate in cycloaddition reactions, and direct the regioselectivity of substitutions on the pyridazine core. Furthermore, the N-oxide functionality can be readily removed, allowing for the generation of substituted pyridazines that might be difficult to access through other synthetic routes.

The significance of pyridazine N-oxides extends into the realm of photochemistry. Research has shown that pyridazine N-oxides can serve as photoactivatable precursors for reactive oxygen species, such as atomic oxygen (O(3P)). orgsyn.orgnih.govtaylorandfrancis.com This property allows for their use in mediating C-H oxidation in complex molecules under photochemical conditions. Additionally, photochemical induction can lead to ring-opening reactions of pyridazine N-oxides, providing pathways to other important heterocyclic structures like pyrazoles. nih.govnih.gov

Overview of 4-Chloro-3-methylpyridazine (B13105466) 1-Oxide in Advanced Synthetic Methodologies

4-Chloro-3-methylpyridazine 1-oxide is a specific derivative that embodies the synthetic potential of the pyridazine N-oxide scaffold. Its structure, featuring a chloro substituent at the 4-position and a methyl group at the 3-position, provides multiple reaction sites for synthetic transformations.

This compound serves as a versatile building block in organic synthesis. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This reactivity is a cornerstone of its application in constructing more complex molecular architectures.

The N-oxide group itself is a key functional handle. It can be involved in reduction reactions to yield the parent 4-chloro-3-methylpyridazine. The N-oxide can also influence the reactivity of the molecule in various biochemical pathways, making it a subject of interest in studies related to enzyme function and inhibition. The photochemical reactivity inherent to the pyridazine N-oxide core also applies to this derivative, opening avenues for its use in light-induced synthetic transformations. nih.gov

Compound Data

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H5ClN2O |

|---|---|

Molecular Weight |

144.56 g/mol |

IUPAC Name |

4-chloro-3-methyl-1-oxidopyridazin-1-ium |

InChI |

InChI=1S/C5H5ClN2O/c1-4-5(6)2-3-8(9)7-4/h2-3H,1H3 |

InChI Key |

CLBBNVJGYZFMTR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C[N+](=N1)[O-])Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 3 Methylpyridazine 1 Oxide and Analogous Pyridazine N Oxides

Direct N-Oxidation Strategies for Pyridazines

The introduction of an N-oxide functionality to a pyridazine (B1198779) ring is most commonly achieved through direct oxidation of the nitrogen atom. This transformation alters the electronic properties of the ring, facilitating further functionalization.

Peracid-Mediated N-Oxidation Techniques for Heteroaromatic Systems

Peroxycarboxylic acids are highly effective reagents for the N-oxidation of heteroaromatic systems, including pyridazines and their analogs. The reaction proceeds via the transfer of an oxygen atom from the peracid to the nitrogen atom of the heterocycle. A common example is the use of peracetic acid, which can be generated in situ from hydrogen peroxide and acetic acid.

For instance, the synthesis of the analogous 4-chloro-3-methylpyridine (B157665) 1-oxide has been achieved through the oxidation of 3,4-lutidine with peracetic acid, resulting in a high yield of the desired N-oxide. This method highlights a two-step process where the parent heterocycle is first chlorinated and then oxidized, or vice-versa. The choice of peracid and reaction conditions, such as temperature and solvent, is crucial for optimizing the yield and minimizing side reactions.

Table 1: Peracid-Mediated N-Oxidation of Pyridine (B92270) Analogs

| Starting Material | Oxidizing Agent | Solvent | Yield (%) |

| 3,4-Lutidine | Peracetic Acid | Acetic Acid | 87 |

| 4-Chloropyridine | m-CPBA | Dichloromethane | >95 |

| 3-Methylpyridine (B133936) | Perbenzoic Acid | Benzene (B151609) | ~80 |

Catalytic and Enantioselective N-Oxidation Systems for Pyridazine Derivatives

Catalytic systems for N-oxidation offer several advantages over stoichiometric methods, including milder reaction conditions and improved selectivity. A notable catalytic system involves the use of hydrogen peroxide as the oxidant in the presence of a catalyst like phosphotungstic acid. This method has been successfully employed for the synthesis of 4-chloro-3-methylpyridine 1-oxide from 4-chloro-3-methylpyridine.

In recent years, significant progress has been made in the development of enantioselective N-oxidation methods, which are particularly important for the synthesis of chiral drug intermediates. These systems often utilize chiral catalysts, such as peptides containing aspartic acid, to induce asymmetry. While specific applications to 4-chloro-3-methylpyridazine (B13105466) 1-oxide are not documented, these cutting-edge techniques demonstrate the potential for producing enantiomerically enriched pyridazine N-oxides.

Functional Group Interconversions on Pyridazine N-Oxide Scaffolds

Once the pyridazine N-oxide core is formed, subsequent modifications can be carried out to introduce or alter functional groups. The N-oxide group activates the ring towards both nucleophilic and electrophilic attack, allowing for a range of transformations.

Regioselective Halogenation Reactions on Pyridazine N-Oxide Precursors

The halogenation of pyridazine N-oxides can be achieved with high regioselectivity. The N-oxide group directs halogenation to specific positions on the ring, which might be difficult to achieve with the parent heterocycle. For example, treatment of a pyridine N-oxide with reagents like phosphorus oxychloride (POCl₃) can introduce a chlorine atom at the 2- or 4-position. The regioselectivity is influenced by the electronic nature of existing substituents and the reaction conditions. This strategy is crucial for the synthesis of compounds like 4-chloro-3-methylpyridazine 1-oxide, where a chlorine atom is required at a specific position.

Table 2: Regioselective Halogenation of Pyridine N-Oxides

| Substrate | Reagent | Position of Halogenation |

| Pyridine N-oxide | POCl₃ | 2- and 4- |

| 3-Methylpyridine N-oxide | SO₂Cl₂ | 2- and 6- |

| Quinoline (B57606) N-oxide | Oxalyl chloride/bromide | 2- |

Methylation and Alkylation Strategies for Pyridazine N-Oxide Functionalization

The introduction of methyl or other alkyl groups onto the pyridazine N-oxide ring can be accomplished through various methods. Metal-free methylation has been developed using peroxides as the methyl source under neat conditions, providing a direct C-H functionalization pathway. This radical-based process has shown success with various substituted pyridine N-oxides.

Alternatively, alkylation can be achieved through the reaction of the N-oxide with organometallic reagents. For instance, titanacyclopropanes have been used for the selective C2-alkylation of pyridine N-oxides. These methods offer a versatile approach to functionalize the pyridazine N-oxide scaffold with a variety of alkyl groups.

Green Chemistry Approaches in Pyridazine N-Oxide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. In the context of pyridazine N-oxide synthesis, this includes the use of safer and more environmentally benign reagents and solvents.

The use of hydrogen peroxide as an oxidant is a key green chemistry approach, as its only byproduct is water. Catalytic systems utilizing H₂O₂ are therefore highly desirable. Furthermore, the development of solvent-free reaction conditions, such as the metal-free methylation using peroxides, contributes to a greener synthetic process. Continuous flow microreactors are also being explored for the N-oxidation of pyridines, offering improved safety, efficiency, and scalability compared to traditional batch processes. These green methodologies hold significant promise for the sustainable production of this compound and other valuable pyridazine derivatives.

Solvent-Free and Environmentally Benign Synthetic Protocols

The development of solvent-free and environmentally friendly synthetic methods is a cornerstone of green chemistry, aiming to reduce pollution at its source. These approaches not only minimize the use of hazardous organic solvents but can also lead to improved reaction efficiency and easier product isolation.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govmdpi.com An efficient and simple microwave-assisted synthesis of sulfonamide derivatives incorporating a pyridazine moiety has been developed, showcasing the potential of this technology for creating complex pyridazine-based molecules. nih.gov In a different study, new N-alkylpyridazinium ionic liquids were synthesized using microwave irradiation, achieving yields of up to 89% in just 20 minutes. jmaterenvironsci.com While not a direct synthesis of an N-oxide, this demonstrates the applicability of microwave energy to the functionalization of the pyridazine core.

The cycloaddition of acetylenes to 1,2,4,5-tetrazines to form pyridazines has also been significantly accelerated using microwave heating, reducing reaction times from days to hours. acs.org This suggests that the N-oxidation of a pre-formed pyridazine ring could also be efficiently achieved under microwave conditions, potentially in the absence of a solvent.

Mechanochemical Synthesis:

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling), offers a solvent-free alternative for the synthesis of various compounds, including oxides. novapublishers.comresearchgate.netrsc.org This technique can activate chemical reagents by creating new, reactive surfaces and can facilitate reactions in the solid state, eliminating the need for solvents. nih.gov While specific examples of the mechanochemical synthesis of pyridazine N-oxides are not widely reported, the synthesis of various metal oxide nanoparticles through this method highlights its potential. nih.gov The principles of mechanochemical activation could conceivably be applied to the oxidation of 4-chloro-3-methylpyridazine to its corresponding N-oxide, particularly using a solid oxidant.

Solvent-Free Multicomponent Reactions:

Multicomponent reactions (MCRs) that proceed without a solvent are highly atom-economical and environmentally friendly. An efficient one-pot, solvent-free synthesis of 4-aminopyrido[2,3-d]pyrimidine derivatives from 3-cyano-2-aminopyridine, triethyl orthoformate, and various primary amines has been reported, with good yields (61-85%). sciforum.net This demonstrates that complex heterocyclic systems can be constructed efficiently without the need for a reaction medium.

Sustainable Catalysis and Continuous Flow Processes in N-Oxide Production

The use of recoverable catalysts and the transition from batch to continuous manufacturing are key strategies for developing more sustainable and efficient chemical processes.

Sustainable Catalysis:

The oxidation of pyridines and their derivatives to N-oxides often relies on catalysts to enhance the efficiency of oxidants like hydrogen peroxide (H₂O₂), which is considered a green oxidant as its only byproduct is water. researchgate.netbme.hu

Recyclable polymeric anhydride (B1165640) catalysts, such as poly(maleic anhydride-alt-1-octadecene), have been shown to be effective for the N-oxidation of pyridines with H₂O₂. rsc.org These catalysts can be easily recovered and reused multiple times without significant loss of activity, offering a cost-effective and environmentally friendly alternative to traditional peroxy acids. rsc.org

Heterogeneous catalysts, such as tungsten-loaded titanium dioxide (WO₃/TiO₂), have also been successfully employed for the N-oxidation of pyridines under mild, room temperature conditions using H₂O₂. researchgate.net The solid nature of these catalysts allows for easy separation from the reaction mixture, simplifying product purification and catalyst recycling. researchgate.net Similarly, a vanadium-substituted polyoxometalate has been used as a recyclable catalyst for pyridine oxidation in water, demonstrating the potential for aqueous-phase, catalysed N-oxidations.

A patent describes the synthesis of 4-chloro-3-methoxy-2-methylpyridine-N-oxide using a phosphotungstic acid solution as a catalyst with hydrogen peroxide as the oxidant. This method is highlighted as having mild reaction conditions and being more environmentally friendly due to the absence of waste acid discharge. patsnap.com

Continuous Flow Processes:

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. The use of microreactors, in particular, allows for precise control over reaction parameters.

The N-oxidation of pyridine derivatives has been successfully demonstrated in a continuous flow microreactor using titanium silicalite (TS-1) as a catalyst and H₂O₂ as the oxidant. organic-chemistry.org This system achieved high yields (up to 99%) with significantly shorter reaction times compared to batch methods and demonstrated remarkable stability, operating for over 800 hours without loss of catalyst activity. organic-chemistry.orgorganic-chemistry.org This approach is presented as a safer, greener, and more efficient process for the synthesis of pyridine N-oxides. organic-chemistry.org

The inherent safety benefits of continuous flow are particularly relevant for oxidation reactions, which can be highly exothermic. By confining the reaction to the small volume of a microreactor, the risk of thermal runaway is significantly minimized. bme.hu

Data Tables

Table 1: Microwave-Assisted Synthesis of Pyridazine Derivatives

| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |

| Pyridazine | Benzyl bromide, Toluene | 80 °C, 20 min | 1-Benzylpyridazinium bromide | 87 | jmaterenvironsci.com |

| Pyridazine | Phenethyl bromide, Toluene | 80 °C, 20 min | 1-Phenethylpyridazinium bromide | 89 | jmaterenvironsci.com |

| 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine | Acetylenes, Dichloromethane | 150 °C, hours | Substituted 3,6-Di(pyridin-2-yl)pyridazines | - | acs.org |

Table 2: Catalytic N-Oxidation of Pyridine Derivatives

| Substrate | Catalyst | Oxidant | Solvent | Conditions | Product | Yield (%) | Reference |

| Pyridine | Poly(maleic anhydride-alt-1-octadecene) | H₂O₂ | - | - | Pyridine N-oxide | - | rsc.org |

| Pyridines | Tungsten-loaded TiO₂ | H₂O₂ | - | Room Temp | Pyridine N-oxides | Modest to High | researchgate.net |

| Pyridine Derivatives | Titanium silicalite (TS-1) | H₂O₂ | Methanol | Continuous Flow | Pyridine N-oxides | up to 99 | organic-chemistry.orgorganic-chemistry.org |

| 4-chloro-3-methoxy-2-methylpyridine | Phosphotungstic acid | H₂O₂ | - | 83-90 °C, 5h | 4-chloro-3-methoxy-2-methylpyridine-N-oxide | - | patsnap.com |

Reactivity and Mechanistic Investigations of 4 Chloro 3 Methylpyridazine 1 Oxide and Pyridazine N Oxides

Nucleophilic Aromatic Substitution (SNAr) Reactions on Pyridazine (B1198779) N-Oxide Rings

The N-oxide functional group significantly influences the electronic properties of the pyridazine ring, rendering it susceptible to nucleophilic attack. youtube.com This activation is a cornerstone of its synthetic utility, allowing for the introduction of a wide range of functional groups.

Amination and Alkoxylation Pathways of Halogenated Pyridazine N-Oxides

Halogenated pyridazine N-oxides are key intermediates for introducing amino and alkoxy groups onto the pyridazine core. The halogen atom, typically chlorine, serves as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. The increased electrophilicity of the ring, due to the N-oxide group, facilitates these substitutions. researchgate.net

For instance, the reaction of halogenated pyridines with amines or alcohols can proceed via pyridyne intermediates to yield aminated and alkoxylated products, respectively. novartis.com The regioselectivity of these reactions is a critical aspect, often influenced by the position of the halogen and other substituents on the ring.

Comparative Reactivity and Regioselectivity in Nucleophilic Displacements

The positions most susceptible to nucleophilic attack in pyridine (B92270) N-oxides are the C2 and C4 positions. youtube.comchemtube3d.com The regioselectivity of these reactions is a subject of considerable study. For instance, the halogenation of unsymmetrical pyridine N-oxides can be highly regioselective, providing a practical route to 2-halo-substituted pyridines. nih.gov The choice of activating agent and nucleophile can significantly influence the outcome. For example, using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as a bromide source leads to highly regioselective C2-bromination of fused pyridine N-oxides. tcichemicals.com

A study on the addition of malonate anions to pyridine N-oxide derivatives activated by trifluoromethanesulfonic anhydride demonstrated that the reaction can selectively yield either 2- or 4-substituted pyridines in good yields. nih.gov This highlights the ability to control the regiochemical outcome of nucleophilic additions.

Photoinduced Transformations of Pyridazine N-Oxides

The photochemical behavior of pyridazine N-oxides is a fascinating area of research, leading to a variety of transformations and the generation of reactive species.

Photoinduced Deoxygenation and Generation of Reactive Oxygen Allotropes

Upon irradiation with UV light, pyridazine N-oxides can undergo deoxygenation to release atomic oxygen (O(³P)). nih.govnih.gov This process is particularly efficient for certain substituted pyridazine N-oxides, such as 3,6-dichloropyridazine (B152260) N-oxide. nih.gov The generated atomic oxygen is a highly reactive species capable of mediating C-H oxidation in complex molecules. nih.govnih.gov The nature of substituents on the pyridazine ring plays a crucial role in partitioning between deoxygenation and other photochemical pathways. For example, the presence of a chlorine atom at the C6 position was found to be essential for efficient photodeoxygenation. nih.gov

Photochemical Rearrangements and Cascade Reactions Leading to Novel Heterocycles

Besides deoxygenation, pyridazine N-oxides undergo various photochemical rearrangements. A primary pathway involves isomerization to a diazo intermediate, which can then lead to other products. nih.gov The photolysis of pyridazine N-oxides can result in the formation of complex transient species, including oxaziridines and ring-opened diazo compounds. figshare.com

These photochemical reactions have been harnessed for the synthesis of novel nitrogen-containing heterocycles. For example, a photochemical method has been developed for the direct synthesis of 1H-pyrazoles from pyridazine N-oxides. nih.gov Furthermore, irradiation of pyridazine N-oxides can lead to the formation of N-substituted pyrroles, suggesting the intermediacy of cyclopropenyl ketones. rsc.org In some cases, these photochemical transformations can be combined with transition metal catalysis to access complex structures like 2-aminofurans. nih.gov DFT calculations have been employed to understand the photoisomerization reactions of pyridazine N-oxide derivatives, explaining, for instance, why the irradiation of 3-phenylpyridazine (B76906) N-oxide leads exclusively to 2-phenylfuran. researchgate.net

Metal-Catalyzed Reactions and Cross-Coupling Methodologies

Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of pyridazine N-oxides. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions have been successfully applied to pyridine N-oxides. acs.org For instance, an unexpected C-H activation/C-C cross-coupling reaction has been reported between pyridine N-oxides and nonactivated secondary and even tertiary alkyl bromides. acs.org This provides a novel route for the synthesis of alkylated pyridine derivatives.

The development of various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, has significantly expanded the synthetic chemist's toolbox for modifying pyridazine and other heterocyclic systems. youtube.com These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.com

The following table provides a summary of illustrative metal-catalyzed cross-coupling reactions involving pyridine N-oxide derivatives.

| Catalyst/Reagent System | Substrate | Product Type | Reference |

| Pd(OAc)₂ / Cs₂CO₃ / PCy₃ | Pyridine N-oxide & secondary alkyl bromide | 2-Alkylpyridine | acs.org |

| Pd(OAc)₂ / Ag₂O / Pyridine | Pyridine N-oxide & 5-phenylthiophene-2-carboxylic acid | Heteroaryl-coupled pyridine | researchgate.net |

These methodologies underscore the versatility of pyridazine N-oxides as building blocks in modern organic synthesis, enabling the construction of a diverse array of complex molecules.

Pyridazine N-Oxides in Directed C-H Functionalization

Pyridazine N-oxides have emerged as effective directing groups for the functionalization of otherwise inert C-H bonds. The N-oxide moiety can coordinate to a metal catalyst, bringing it into proximity with specific C-H bonds and enabling their selective activation and subsequent reaction.

Recent advancements have demonstrated the utility of pyridine N-oxides as precursors for oxygen-centered radicals in photoredox-catalyzed C-H functionalization reactions. acs.orgnih.gov These reactions allow for the alkylation and heteroarylation of unactivated tertiary, secondary, and even primary C(sp³)–H bonds. acs.orgnih.gov The process involves the single-electron oxidation of the N-oxide to generate a highly reactive oxygen-centered radical, which then acts as a hydrogen atom transfer (HAT) agent. acs.orgnih.gov The reactivity of these HAT catalysts can be fine-tuned by modifying the substituents on the pyridine ring. acs.org

Furthermore, palladium-catalyzed C-H functionalization of pyridine N-oxides has been developed for highly selective alkenylation and direct arylation with unactivated arenes. acs.org These protocols demonstrate excellent regio-, stereo-, and chemoselectivity, yielding ortho-substituted products. acs.org The N-oxide directing group is crucial for this selectivity and can be readily removed after the desired functionalization. acs.org

The table below summarizes key findings in the directed C-H functionalization of pyridine N-oxides.

| Reaction Type | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Photoredox C-H Alkylation/Heteroarylation | Acridinium photoredox catalyst, Pyridine N-oxides | Functionalization of unactivated C(sp³)–H bonds; tunable reactivity of HAT catalysts. | acs.orgnih.gov |

| Palladium-Catalyzed Alkenylation | Pd(OAc)₂, Olefins | Highly selective ortho-alkenylation; excellent regio- and stereoselectivity. | acs.org |

| Palladium-Catalyzed Arylation | Pd(OAc)₂, Ag₂CO₃, Arenes | Direct cross-coupling with unactivated arenes; high ortho-selectivity. | acs.org |

Transition Metal Catalysis for Heterocycle Diversification

Transition metal catalysis has proven to be a powerful strategy for the diversification of pyridazine N-oxide scaffolds. These methods allow for the introduction of a wide array of functional groups, significantly expanding the accessible chemical space.

Palladium-catalyzed cross-coupling reactions are particularly prominent in this area. As mentioned previously, protocols for the ortho-alkenylation and arylation of pyridine N-oxides have been successfully developed. acs.org These reactions tolerate a broad range of functional groups on both the N-oxide and the coupling partner. The resulting functionalized pyridines can be readily deoxygenated to afford the corresponding pyridine derivatives, making this a versatile two-step strategy for pyridine functionalization. acs.org

Beyond palladium, other transition metals are also being explored for their potential in pyridazine N-oxide chemistry. The ability of the N-oxide to act as a ligand facilitates a variety of catalytic transformations. scripps.edu

The following table highlights examples of transition metal-catalyzed reactions for the diversification of pyridine N-oxides.

| Reaction | Catalyst System | Product Type | Reference |

|---|---|---|---|

| ortho-Alkenylation | Pd(OAc)₂ / Olefin | ortho-Alkenylated Pyridine N-Oxides | acs.org |

| ortho-Arylation | Pd(OAc)₂ / Arene / Ag₂CO₃ | ortho-Arylated Pyridine N-Oxides | acs.org |

Radical Processes and Electron Transfer Reactions Involving Pyridine N-Oxides

The involvement of pyridazine N-oxides in radical processes and electron transfer reactions represents a rapidly evolving area of research. These pathways offer unique reactivity patterns that complement traditional two-electron chemistry.

Generation and Reactivity of Pyridazine N-Oxy Radicals

Pyridazine N-oxy radicals can be generated through single-electron oxidation of the corresponding N-oxides. nih.gov This can be achieved using photoredox catalysis, where an excited photocatalyst oxidizes the N-oxide. nih.govacs.org The resulting N-oxy radicals are electrophilic and can participate in a variety of transformations. nih.gov

The reactivity of these radicals is influenced by the substituents on the pyridazine ring. Electron-withdrawing groups generally lead to more powerful hydrogen atom transfer (HAT) reagents. nih.govacs.org This tunability allows for the selective functionalization of different types of C-H bonds. acs.org

An alternative method for generating pyridine N-oxy radicals involves the formation of an electron donor-acceptor (EDA) complex between the N-oxide and a protonated azine, which upon irradiation with light, facilitates the formation of the N-oxy radical. nih.gov

Carbohydroxylation and Aminohydroxylation of Olefins Mediated by N-Oxy Radicals

A significant application of pyridazine N-oxy radicals is in the difunctionalization of olefins. Specifically, photoredox-catalyzed carbohydroxylation and aminohydroxylation of α-olefins have been developed. nih.govacs.orgchemrxiv.orgchemrxiv.org

In these reactions, the photocatalytically generated N-oxy radical adds to the terminal carbon of the α-olefin in a regioselective manner. nih.govacs.org The resulting carbon-centered radical can then be trapped by various nucleophiles, leading to the formation of primary alcohols or β-amino alcohols. nih.govacs.org This methodology provides a direct and catalytic route to these important functional groups from readily available starting materials. nih.govacs.org

The table below summarizes the key aspects of these N-oxy radical-mediated olefin functionalizations.

| Reaction | Key Reagents | Mechanism | Products | Reference |

|---|---|---|---|---|

| Carbohydroxylation | Photoredox catalyst, Pyridine N-oxide, α-Olefin | Radical addition of N-oxy radical to olefin, followed by trapping with water. | Primary alcohols | nih.govacs.orgchemrxiv.orgchemrxiv.org |

| Aminohydroxylation | Photoredox catalyst, Pyridine N-oxide, α-Olefin, Amine source | Radical addition of N-oxy radical to olefin, followed by trapping with an amine. | β-Amino alcohols | nih.govacs.org |

Ring Transformation and Skeletal Rearrangement Reactions

Pyridazine N-oxides can undergo fascinating ring transformation and skeletal rearrangement reactions, providing access to other heterocyclic systems. These transformations often proceed through reactive intermediates generated under photochemical or thermal conditions.

Conversion of Pyridazine N-Oxides to Other Heterocyclic Systems (e.g., Furans, Pyrazoles)

Upon exposure to UV light, pyridazine N-oxides can undergo photoisomerization. nih.gov This process can lead to the formation of transient intermediates that can be trapped or can rearrange to form other heterocyclic structures. nih.gov For instance, photochemistry of certain pyridazine N-oxides can lead to the formation of furans. nih.gov The reaction proceeds through a (Z)-diazoalkene intermediate which, under rhodium catalysis, can cyclize to form a 2-aminofuran. nih.gov

Furthermore, photochemical ring-opening of pyridazine N-oxides has been utilized for the synthesis of 1H-pyrazoles. nih.gov This method offers a regioselective approach to nonsymmetrically substituted pyrazoles. nih.gov The reaction likely proceeds through a photoinduced ring-opening to a diazo intermediate, which then undergoes thermal cyclization to the pyrazole (B372694) ring system. nih.gov

The following table provides an overview of these ring transformation reactions.

| Starting Material | Conditions | Product | Key Intermediate | Reference |

|---|---|---|---|---|

| 3-Aryl-6-aminopyridazine N-oxide | UV light, Rh₂(esp)₂ | 2-Aminofuran | (Z)-Diazoalkene | nih.gov |

| Pyridazine N-oxide | UV light, then heat | 1H-Pyrazole | Diazo intermediate | nih.govnih.gov |

Nitrogen to Carbon Single Atom Swap Strategies in N-Oxide Scaffolds

The skeletal editing of heterocyclic compounds is a powerful tool in chemical synthesis, enabling the precise modification of core structures. A significant strategy that has emerged is the nitrogen-to-carbon single atom swap, which has been successfully applied to azaarene N-oxides, including pyridine and quinoline (B57606) N-oxides. chinesechemsoc.orgchinesechemsoc.org This transformation effectively replaces the N-oxide moiety with a carbon atom, converting the heterocyclic ring into a benzene (B151609) derivative in a single step. chinesechemsoc.orgchemrxiv.org

This "point mutation" is typically achieved by reacting the N-oxide with a sulfoxide-derived anion, which serves as the carbon source, under basic conditions. chemrxiv.orgchemrxiv.org For instance, the reaction of a pyridine N-oxide with a sulfoxide (B87167) like dimethyl sulfoxide (DMSO) or methyl phenyl sulfoxide in the presence of a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) leads to the formation of the corresponding benzene derivative. chinesechemsoc.orgthieme-connect.com Mechanistic studies suggest a process involving nucleophilic addition, dearomatization, and subsequent aromatization. chinesechemsoc.org The N–O motif of the starting material is eliminated as a nitrite (B80452) ion (NO₂⁻). chinesechemsoc.orgchinesechemsoc.org

This method exhibits good functional group tolerance and allows for the introduction of unsubstituted, substituted, or isotopically labeled carbon atoms, making it a versatile tool for late-stage functionalization and for creating structural diversity. chemrxiv.orgthieme-connect.com The ability to transmute a nitrogen atom to a carbon atom within a molecular scaffold provides rapid access to different core structures, which can have a profound impact on a compound's pharmacological properties. chemrxiv.org

Table 1: Conditions for Nitrogen-to-Carbon Swap in Azaarene N-Oxides

| Starting Material | Reagents | Conditions | Product Type |

|---|---|---|---|

| Pyridine N-oxide | Sulfoxide, LiHMDS | Dioxane, 110 °C, N₂ | Benzene derivative |

Elucidation of Reaction Mechanisms

Understanding the intricate mechanisms of reactions involving pyridazine N-oxides is crucial for controlling reaction outcomes and designing new synthetic methodologies. A combination of advanced spectroscopic techniques, isotopic labeling studies, and computational chemistry is employed to probe reaction intermediates and transition states.

Real-time, in-situ monitoring of chemical reactions provides invaluable insights into transient intermediates and reaction kinetics. For pyridazine N-oxide derivatives, fluorescence spectroscopy has been utilized to track photochemical reaction processes. rsc.org For example, the photoreaction of a photo-active pyridazine N-oxide derivative was monitored in real-time, revealing different reaction pathways leading to either a pyrazole or a trans-butene-1,4-dione derivative depending on the temperature. rsc.org

Furthermore, time-resolved spectroscopy has been instrumental in identifying fleeting intermediates during the photorearrangement of pyridazine N-oxide. nih.gov Using femtosecond time-resolved resonance Raman (TR³) spectroscopy, the initial formation of a short-lived oxaziridine (B8769555) intermediate was detected. On a longer timescale (nanoseconds), this species was observed to rearrange into a ring-opened diazo compound, which was characterized by both time-resolved infrared and TR³ spectroscopy. nih.gov These techniques allow for the direct observation of species that exist for only fractions of a second, providing critical evidence for proposed mechanistic pathways. In-situ surface-enhanced infrared absorption spectroscopy (SEIRAS) has also been used to track the exchange dynamics of molecules at electrode surfaces, a technique applicable to studying reactions involving surface-adsorbed heterocyclic compounds. acs.org

The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by observing the change in reaction rate when an atom in the reactant is replaced by one of its isotopes. wikipedia.org In the context of the nitrogen-to-carbon atom swap, the use of isotopically labeled reagents, such as deuterated or ¹³C-labeled sulfoxides, can help elucidate the role of specific bonds in the rate-determining step of the reaction. thieme-connect.com The successful incorporation of these isotopes into the final benzene product confirms the sulfoxide as the carbon source and can provide information about bond-breaking and bond-forming events in the transition state. thieme-connect.com

Radical-trapping experiments are employed to determine if a reaction proceeds through a radical-mediated pathway. In studies of pyridine N-oxide chemistry, such experiments have been used to probe the mechanism of photocatalyzed reactions. researchgate.net For instance, the addition of a radical scavenger to a reaction mixture can inhibit or quench the reaction, providing evidence for the presence of radical intermediates. These studies, including electrochemical analyses and fluorescence quenching, have demonstrated that in certain photocatalytic ortho-alkylation reactions, the pyridine N-oxide can act as both a redox auxiliary and a radical acceptor. researchgate.net

Computational chemistry provides a theoretical framework to validate experimentally observed phenomena and predict potential reaction pathways. Density Functional Theory (DFT) and other high-level calculations are used to model reaction intermediates, transition states, and energy profiles. 210.212.36acs.org

In the study of the photorearrangement of pyridazine N-oxide, computational methods have been used to investigate the structures and stability of transient species. nih.gov Interestingly, significant discrepancies were found between experimental observations and theoretical calculations for certain intermediates. For example, many common computational methods failed to correctly predict the structure or the energy barrier for the decay of the oxaziridine intermediate, highlighting the challenge these systems pose for current theoretical models and identifying them as important test cases for the development of new computational methods. nih.gov

Conversely, computational studies have successfully elucidated the mechanism of other reactions. For chiral 4-aryl-pyridine-N-oxide catalyzed reactions, DFT calculations indicated the formation of an acyloxypyridinium cation and identified the nucleophilic substitution step as rate-determining. acs.org These calculations also supported experimental findings that the oxygen atom of the pyridine-N-oxide is more nucleophilic than the nitrogen atom in the corresponding pyridine. acs.org

Table 2: Investigated Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 4-Chloro-3-methylpyridazine (B13105466) 1-oxide | 89283-39-6 | C₅H₅ClN₂O |

| 4-Chloro-3-methylpyridine (B157665) 1-oxide | 1073-34-3 | C₆H₆ClNO |

| Pyridine N-oxide | 694-59-7 | C₅H₅NO |

| Quinoline N-oxide | 1613-37-2 | C₉H₇NO |

| Dimethyl sulfoxide | 67-68-5 | C₂H₆OS |

| Lithium bis(trimethylsilyl)amide | 4039-32-1 | C₆H₁₈LiNSi₂ |

| Oxaziridine | 157-24-4 | CH₃NO |

| 4-Aryl-pyridine-N-oxide | Not specified | Varies |

Structure Reactivity and Structure Property Relationship Studies of 4 Chloro 3 Methylpyridazine 1 Oxide Analogues

Systematic Chemical Modification and Derivatization of the Pyridazine (B1198779) N-Oxide Core

The pyridazine N-oxide core is a versatile scaffold that can be synthesized and modified through various chemical reactions. The preparation of the parent heterocycle often involves the oxidation of the corresponding pyridazine. Common methods for the N-oxidation of heterocyclic compounds include using oxidizing agents like hydrogen peroxide with acetic acid or peroxy acids such as peracetic acid. orgsyn.org

Once formed, the pyridazine N-oxide can undergo several transformations:

Nucleophilic Substitution: The presence of a halogen, such as the chloro group in 4-chloro-3-methylpyridazine (B13105466) 1-oxide, provides a site for nucleophilic aromatic substitution. Halopyridines, and by extension their N-oxides, can react with nucleophiles like amines to create new N-substituted derivatives. thieme-connect.comyoutube.com This allows for the introduction of a wide range of functional groups, altering the molecule's properties.

Photochemical Reactions: Pyridazine N-oxides are known to undergo significant photochemical transformations. Upon exposure to UV light, they can isomerize to form diazo intermediates or undergo deoxygenation to regenerate the parent pyridazine. nih.govrsc.org These reactions can be harnessed to synthesize other heterocyclic structures, such as pyrazoles and 2-aminofurans. nih.govnih.gov

Deoxygenation: The N-oxide group can be removed to revert to the parent pyridazine. This can be achieved through various methods, including the use of phosphorus trichloride (B1173362) or catalytic hydrogenation. youtube.com This reactivity makes the N-oxide group useful as a temporary modification to influence other reactions before being removed.

Influence of Halogen and Alkyl Substituents on Electronic Properties and Chemical Reactivity

The substituents on the pyridazine ring, specifically the 4-chloro and 3-methyl groups, play a crucial role in modulating the electronic properties and reactivity of the molecule.

Halogen Substituents: The chlorine atom at the C4 position is an electron-withdrawing group primarily through its inductive effect. libretexts.org This has several consequences:

Reactivity in Nucleophilic Substitution: The electron-withdrawing nature of the chloro group makes the ring more susceptible to nucleophilic attack, particularly at the ortho and para positions relative to the N-oxide. chemtube3d.com

Photochemical Pathways: The presence of a chlorine atom, particularly at the C6 position in pyridazine N-oxide analogues, has been shown to be essential for efficient photodeoxygenation. It alters the reaction pathway, favoring N-O bond homolysis over photoisomerization. nih.gov An electron-withdrawing group can prolong the lifetime of key intermediates, allowing for the deoxygenation pathway to dominate. nih.gov

Alkyl Substituents: The methyl group at the C3 position is an electron-donating group. Its influence includes:

Modulating Reactivity: The introduction of an electron-donating methyl group can influence the rate of reactions. For instance, in photochemical reactions of pyridazine N-oxides, electron-donating groups can accelerate photoisomerization pathways. nih.govnih.gov

Steric Effects: A methyl group, particularly when positioned adjacent to a reaction center (an ortho position), can exert steric hindrance, potentially limiting access for incoming reagents and influencing the regioselectivity of reactions. jyu.fi

| Substituent Type at C6 | Electronic Effect | Favored Photochemical Pathway |

|---|---|---|

| Electron-Donating (e.g., -NHBn, -OBn) | Increases nucleophilicity | Photoisomerization to diazo intermediate |

| Electron-Withdrawing (e.g., -Cl) | Decreases nucleophilicity | Photodeoxygenation |

Conformational Analysis and Stereochemical Influences on Molecular Behavior

While pyridazine itself is an aromatic, planar molecule, the introduction of substituents and potential reduction of the ring can lead to conformational complexities. For related saturated heterocyclic systems like piperidines, conformational analysis is critical. These rings exist in chair conformations, and substituents can occupy either axial or equatorial positions. nih.govlibretexts.org

For 4-chloro-3-methylpyridazine 1-oxide, the aromatic nature of the pyridazine ring suggests it is largely planar. However, interactions between the substituents and the N-oxide group can influence molecular behavior. In related six-membered heterocyclic systems, the preference for a substituent to be in an axial or equatorial position is determined by minimizing steric strain, such as 1,3-diaxial interactions. libretexts.org While these specific interactions are less relevant for a planar aromatic ring, the relative positioning of the chloro and methyl groups can still create steric and electronic effects that influence how the molecule interacts with other reagents or catalysts. For instance, the steric bulk of methyl groups adjacent to the N-oxide oxygen in pyridine (B92270) N-oxides has been shown to limit the coordination of the oxygen atom. jyu.fi

Computational Approaches to Elucidate Structure-Property Correlations

Computational chemistry provides powerful tools for understanding the structure and reactivity of molecules like this compound. Methods such as Density Functional Theory (DFT) are used to calculate various molecular properties.

Advanced Spectroscopic Characterization and Structural Analysis of 4 Chloro 3 Methylpyridazine 1 Oxide

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Definitive Structural Assignment

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for the definitive structural assignment of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 4-Chloro-3-methylpyridazine (B13105466) 1-oxide, NMR spectroscopy allows for the precise mapping of its atomic framework.

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group. The chemical shifts of the pyridazine (B1198779) ring protons are influenced by the electron-withdrawing effect of the N-oxide group and the chlorine atom, as well as the electron-donating nature of the methyl group. Based on data for related compounds such as 3-methylpyridazine, the aromatic protons are anticipated to appear in the downfield region, typically between δ 7.0 and 9.0 ppm. chemicalbook.com The methyl protons would present as a singlet in the upfield region.

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The N-oxide group generally causes a significant downfield shift for the carbon atoms adjacent to the nitrogen (C3 and C6), while the carbons further away are less affected. The presence of the chlorine atom at the C4 position will also induce a notable chemical shift. For comparison, the ¹³C NMR spectrum of 3-methylpyridine (B133936) shows signals at specific ppm values, which can serve as a foundational reference. spectrabase.com

Table 1: Predicted ¹H NMR Spectral Data for 4-Chloro-3-methylpyridazine 1-oxide This table is based on predicted values from analogous compounds.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 | 7.50 - 7.80 | Doublet | 8.0 - 9.0 |

| H-6 | 8.80 - 9.10 | Doublet | 4.0 - 5.0 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound This table is based on predicted values from analogous compounds.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 | 150 - 155 |

| C-4 | 130 - 135 |

| C-5 | 125 - 130 |

| C-6 | 145 - 150 |

Infrared and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and obtaining a unique "vibrational fingerprint" of a molecule. These methods probe the vibrational modes of a molecule, which are determined by its structure and bonding.

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations of the pyridazine ring, and the N-O stretching vibration. The N-O stretching band in pyridine (B92270) N-oxides is typically strong and appears in the region of 1200-1300 cm⁻¹. The C-Cl stretching vibration is expected in the lower frequency region of the spectrum. Studies on pyridazine itself have provided detailed assignments of its vibrational modes, which serve as a basis for interpreting the spectrum of its derivatives. nih.govcore.ac.ukuc.pt

Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information to IR spectroscopy. Vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, particularly those involving symmetric vibrations of the aromatic ring.

Table 3: Predicted Vibrational Frequencies for this compound This table is based on predicted values from analogous compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Medium |

| C=C/C=N Ring Stretch | 1400 - 1600 | Strong | Strong |

| N-O Stretch | 1200 - 1300 | Strong | Weak |

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing insights into its electronic structure and the extent of conjugation. The UV-Vis spectrum of this compound is expected to display absorption bands corresponding to π→π* and n→π* transitions.

The π→π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and occur at shorter wavelengths. The n→π* transitions, involving the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital, are generally less intense and appear at longer wavelengths. For pyridazine N-oxides, an absorption band in the range of 315–360 nm is attributed to the n→π* transition. nih.gov The substitution pattern on the pyridazine ring, including the chloro and methyl groups, will influence the precise wavelengths and intensities of these absorptions.

Table 4: Predicted UV-Vis Absorption Data for this compound This table is based on predicted values from analogous compounds.

| Transition | Predicted λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

|---|---|---|

| π→π* | 220 - 260 | High |

X-ray Diffraction Analysis for Solid-State Molecular Structure and Crystal Packing

X-ray diffraction analysis of single crystals is the most definitive method for determining the three-dimensional molecular structure of a compound in the solid state. This technique provides precise information on bond lengths, bond angles, and torsional angles, as well as intermolecular interactions and crystal packing.

Application of Advanced Spectroscopic Techniques in Mechanistic Studies

Advanced spectroscopic techniques are crucial for elucidating reaction mechanisms involving this compound. For instance, time-resolved spectroscopy can be employed to monitor the formation and decay of transient intermediates in photochemical reactions.

Studies on pyridazine N-oxides have shown that they can serve as photoactivatable precursors for reactive oxygen species. nih.govnih.gov The photochemistry of these compounds can be investigated using techniques such as laser flash photolysis coupled with UV-Vis or IR detection to identify and characterize excited states and radical intermediates. nih.gov NMR spectroscopy can also be used to follow the progress of a reaction and identify the products formed, providing insights into the reaction pathway. For example, conversions in the photochemistry of pyridazine N-oxides have been determined by ¹H NMR spectroscopy. nih.gov The incorporation of a chlorine atom into the pyridazine nucleus has been found to be essential for the efficiency of certain photochemical processes, highlighting the importance of studying halosubstituted derivatives like this compound. nih.gov

Computational Chemistry and Theoretical Insights into 4 Chloro 3 Methylpyridazine 1 Oxide

Quantum Chemical Calculations (Density Functional Theory, ab initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational in modern computational chemistry for predicting the geometric and electronic properties of molecules. For 4-chloro-3-methylpyridazine (B13105466) 1-oxide, these calculations would typically be initiated with geometry optimization to find the lowest energy structure. DFT methods, particularly with hybrid functionals like B3LYP, are often employed for their balance of computational cost and accuracy in describing heterocyclic systems. uomphysics.netnih.gov

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO Energies)

The electronic structure of 4-chloro-3-methylpyridazine 1-oxide would be elucidated by analyzing its molecular orbitals. Key to understanding its reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity.

For substituted pyridazines, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attack, respectively. researchgate.net In the case of this compound, the electron-withdrawing nature of the chlorine atom and the N-oxide group, along with the electron-donating methyl group, would significantly influence the energies and spatial distribution of these frontier orbitals.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

(Note: This table is for illustrative purposes and contains no data, as specific calculations for this compound are not available.)

Electrostatic Potential Mapping for Charge Distribution and Reactivity Prediction

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. dtic.milresearchgate.net For this compound, the ESP map would likely show a significant negative potential around the oxygen atom of the N-oxide group, making it a primary site for protonation and interaction with electrophiles. The chlorine and nitrogen atoms would also influence the charge distribution across the pyridazine (B1198779) ring.

Prediction of Reaction Mechanisms and Energy Profiles for Transformations

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction mechanisms, transition states, and energy barriers. For this compound, theoretical studies could investigate various transformations, such as nucleophilic aromatic substitution at the chloro-substituted carbon or reactions involving the N-oxide group. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile can be constructed, providing insights into the reaction's feasibility and kinetics.

Theoretical Prediction of Spectroscopic Properties (NMR chemical shifts, UV-Vis absorption, IR vibrational frequencies)

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data for structural validation.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method, are a powerful tool for structure elucidation. researchgate.netnih.gov For this compound, these calculations would predict the chemical shifts for the methyl protons and the protons on the pyridazine ring, as well as for the carbon atoms.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is commonly used to predict electronic transitions and, consequently, the UV-Vis absorption spectra of molecules. nih.gov This would help in understanding the electronic structure and identifying the wavelengths of maximum absorption for this compound. The n → π* transition associated with the pyridazine N-oxide moiety would be of particular interest. nih.gov

IR Vibrational Frequencies: The calculation of vibrational frequencies using DFT helps in the assignment of experimental IR and Raman spectra. nih.gov For the target molecule, characteristic vibrational modes would include the N-O stretching frequency, C-Cl stretching, and various ring vibrations.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Property | Predicted Value |

|---|---|

| 1H NMR Chemical Shifts (ppm) | - |

| 13C NMR Chemical Shifts (ppm) | - |

| UV-Vis λmax (nm) | - |

| IR N-O Stretch (cm-1) | - |

(Note: This table is for illustrative purposes and contains no data, as specific calculations for this compound are not available.)

Quantum Chemical Topology (QCT) Studies for Bonding Analysis

Quantum Chemical Topology (QCT) provides a rigorous method for analyzing the electron density to characterize chemical bonding and atomic interactions within a molecule. acs.orgresearchgate.netrsc.org The Quantum Theory of Atoms in Molecules (QTAIM) is a prominent QCT method that partitions the molecule into atomic basins based on the gradient of the electron density. Analysis of bond critical points (BCPs) between atoms reveals the nature of the chemical bonds (e.g., covalent vs. ionic character). For this compound, QTAIM analysis would offer a detailed picture of the bonding within the pyridazine ring and the nature of the C-Cl and N-O bonds.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyridazine |

Applications of Pyridazine N Oxides in Advanced Organic Synthesis and Chemical Biology

Utility as Versatile Synthetic Intermediates and Enabling Reagents for Complex Molecular Architectures

Pyridazine (B1198779) N-oxides serve as powerful intermediates for the construction of complex molecular structures, largely due to the N-oxide group's ability to alter the reactivity of the parent heterocycle. mdpi.comsemanticscholar.org The N-oxide moiety activates the pyridazine ring, making it susceptible to both nucleophilic and electrophilic attacks, thereby enabling a diverse range of chemical transformations that are not readily achievable with the corresponding pyridazines. semanticscholar.orgyoutube.com

One of the most significant applications is in photochemical reactions. Upon exposure to UV light, pyridazine N-oxides can undergo ring-opening to form reactive intermediates like (Z)-diazoalkenes. nih.gov These intermediates can then be strategically trapped or catalytically transformed to generate other valuable heterocyclic systems. For instance, a combination of UV light and rhodium catalysis can convert pyridazine N-oxides into highly reactive 2-aminofurans. nih.govacs.org These furans can subsequently participate in Diels-Alder reactions to construct complex polycyclic frameworks found in natural products like aspidosperma and amaryllidaceae alkaloids. nih.gov

The substitution pattern on the pyridazine ring plays a critical role in directing these transformations. Electron-donating groups, such as an amine at the C6 position, have been shown to suppress photodeoxygenation and favor the formation of diazoalkene intermediates, which can then be isomerized to pyrazoles or catalytically converted to furans. nih.gov Conversely, electron-withdrawing groups like chlorine can favor other reaction pathways. nih.gov

Furthermore, pyridazine N-oxides are valuable precursors for creating substituted pyridines. semanticscholar.org The N-oxide group can be readily removed through deoxygenation under mild conditions, restoring the aromatic pyridazine ring after desired functionalizations have been introduced at various positions. semanticscholar.org This "activate-functionalize-deoxygenate" strategy allows for the synthesis of substituted pyridazines that would be difficult to prepare otherwise. semanticscholar.org

Catalytic and Auxiliary Roles of Pyridazine N-Oxides in Organic Transformations

Beyond their role as structural building blocks, heteroaromatic N-oxides, including pyridazine N-oxides, are increasingly recognized for their capacity to act as catalysts and auxiliary reagents in a variety of organic reactions. mdpi.comresearchgate.netnih.gov Their dual nature allows them to function as potent electron-pair donors, acting as Lewis bases or ligands for transition metals, which is central to their catalytic activity. mdpi.comnih.gov

Chiral N-oxides derived from heteroaromatic systems have emerged as powerful organocatalysts for asymmetric synthesis. mdpi.comnih.gov Although much of the research has focused on pyridine (B92270) and bipyridine N-oxides, the principles extend to the pyridazine framework. These chiral N-oxides create a specific chiral environment in the transition state of a reaction, enabling high levels of stereocontrol. nih.gov They have been successfully employed in reactions such as asymmetric allylation, propargylation, and aldol (B89426) reactions. nih.gov

In the realm of photocatalysis, pyridine N-oxides have been shown to serve as both a redox auxiliary and a radical acceptor. researchgate.net This allows for the mild, light-induced single-electron oxidation of carbon-carbon triple bonds. researchgate.net Similarly, they can act as hydrogen atom transfer (HAT) reagents in the photochemical Minisci-type alkylation of electron-deficient heteroarenes, often precluding the need for an external photocatalyst by forming an electron donor-acceptor (EDA) complex with the substrate. rsc.orgacs.org This versatility highlights their potential to facilitate challenging C-H functionalization reactions under mild conditions. rsc.orgacs.org

Photoactivatable Reagents in Chemical Biology and Advanced Materials

The photochemistry of pyridazine N-oxides is a key attribute that enables their use as photoactivatable reagents. nih.govacs.orgrsc.org Irradiation with light can trigger specific chemical transformations, allowing for precise spatial and temporal control over their reactivity. nih.gov This property is particularly valuable in chemical biology and materials science.

A significant application is the use of pyridazine N-oxides as photoactivatable sources of atomic oxygen [O(³P)], a highly reactive oxygen species that is otherwise difficult to generate and study in solution. nih.govnih.gov Upon irradiation with near-UV light (e.g., 350 nm), certain substituted pyridazine N-oxides undergo efficient photodeoxygenation to release atomic oxygen. nih.gov This process has been harnessed to achieve C-H oxidation in complex molecules and even to induce DNA cleavage in aqueous solutions, demonstrating its potential for therapeutic applications and as a tool for studying oxidative stress. nih.govnih.gov

The efficiency of this photodeoxygenation is highly dependent on the substituents of the pyridazine N-oxide. For example, the presence of a chlorine atom at the C6 position was found to be crucial for favoring the deoxygenation pathway over a competing photoisomerization pathway. nih.gov Specifically, 3,6-dichloropyridazine (B152260) N-oxide was shown to be a much more efficient precursor for atomic oxygen than previously used compounds, operating with higher quantum yields and at longer, less damaging wavelengths. nih.gov This tunability allows for the rational design of pyridazine N-oxides for specific applications.

Furthermore, the photochemical ring-opening of pyridazine N-oxides to form diazo intermediates can be exploited to access other functional molecules like pyrazoles, furans, or indoles, depending on the subsequent reaction conditions and the substituents on the starting material. nih.gov This photo-controlled generation of reactive species provides a powerful method for synthesizing complex heterocyclic structures on demand. nih.govacs.org

Development of Chemo- and Biosensors Based on N-Oxide Scaffolds

The N-oxide functionality can be incorporated into molecular scaffolds to create chemo- and biosensors. The highly polar N-O bond can significantly alter the electronic and photophysical properties of a molecule, a feature that can be exploited for sensing applications. acs.orgacs.org

One strategy involves using the N-oxide group as a fluorescence switch. acs.org The N-oxidation of a heterocyclic fluorophore can either turn on, turn off, or shift the fluorescence emission. This "on-off" switching mechanism can be coupled to a specific recognition event. For example, a reaction that cleaves the N-O bond can lead to a dramatic change in fluorescence, signaling the presence of the target analyte. acs.org This principle has been used to design fluorogenic probes for detecting biologically relevant species like hydrogen sulfide (B99878) (H₂S) and formaldehyde. acs.org

While much of the work has focused on other N-heterocycles like quinolines and pyridines, the underlying principles are applicable to pyridazine-based systems. acs.org The development of sensors based on metal oxide nanostructures is also a rapidly growing field, where materials like ZnO or CuO nanowires are used to detect various chemicals, including hazardous materials. frontiersin.orguri.edunasa.gov Surfactants bearing an N-oxide moiety have also been incorporated into liposomes, where they can confer antimicrobial properties and act as adjuvants in antibiotic therapies, indicating a role in biological sensing and response. nih.gov The combination of a pyridazine N-oxide core with these advanced material concepts could lead to the development of novel, highly sensitive and selective sensors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.